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Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Phenylhexane (CAS No: 4468-42-2), a substituted aromatic hydrocarbon. The document

details its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance

(NMR) spectroscopy characteristics. Experimental protocols and data visualizations are

included to facilitate a deeper understanding of its molecular structure and properties.

Mass Spectrometry
The mass spectrum of 3-Phenylhexane provides valuable information about its molecular

weight and fragmentation pattern upon ionization.
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Property Value

Molecular Formula C₁₂H₁₈

Molecular Weight 162.27 g/mol

Ionization Method Electron Ionization (EI)

Major Fragment Ions (m/z)

Base Peak 91

Second Highest 119

Third Highest 133

Table 1: Key mass spectrometry data for 3-Phenylhexane. Data sourced from the National

Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Fragmentation Analysis:

The fragmentation pattern is characteristic of an alkylbenzene. The prominent peak at m/z 91

corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage and

rearrangement. The peak at m/z 119 can be attributed to the loss of a propyl group ([M-

C₃H₇]⁺), and the peak at m/z 133 corresponds to the loss of an ethyl group ([M-C₂H₅]⁺).

Infrared (IR) Spectroscopy
The infrared spectrum of 3-Phenylhexane reveals the presence of specific functional groups

and the nature of its chemical bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

~3085, 3062, 3028 Medium Aromatic C-H stretch

~2958, 2927, 2872 Strong Aliphatic C-H stretch

~1604, 1495, 1454 Medium Aromatic C=C ring stretch

~768, 698 Strong
C-H out-of-plane bend (mono-

substituted benzene)

Table 2: Predicted significant IR absorption peaks for 3-Phenylhexane. This data is based on

typical values for alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

3-Phenylhexane.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the

molecule.

Predicted Chemical Shifts:

Carbon Atom Predicted Chemical Shift (ppm)

Aromatic C (quaternary) ~145

Aromatic C-H ~128.5, ~128.3, ~126.5

Methine C (benzylic) ~45

Methylene C's (alkyl) ~35, ~25

Methyl C's (alkyl) ~14, ~11

Table 3: Predicted ¹³C NMR chemical shifts for 3-Phenylhexane. Values are estimated based

on structure-property relationships.
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the different types of protons and their

neighboring environments.

Predicted Chemical Shifts and Multiplicities:

Proton(s)
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aromatic H's ~7.1-7.3 Multiplet 5H

Methine H (benzylic) ~2.5 Quintet 1H

Methylene H's (alkyl) ~1.6, ~1.3 Multiplet 4H

Methyl H's (alkyl) ~0.9, ~0.8 Triplet, Triplet 6H

Table 4: Predicted ¹H NMR data for 3-Phenylhexane. Chemical shifts and multiplicities are

estimations.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-Phenylhexane would be

dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR

tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy: The IR spectrum of liquid 3-Phenylhexane would be obtained

using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is typically

placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum is recorded as

percent transmittance versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer,

often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting

fragments are separated based on their mass-to-charge ratio (m/z).
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Caption: Workflow for Spectroscopic Analysis of 3-Phenylhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 3-Phenylhexane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12442743#spectral-data-for-3-phenylhexane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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